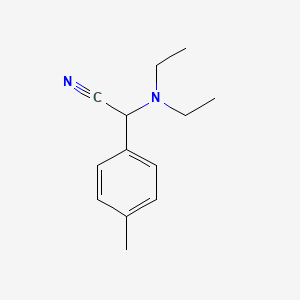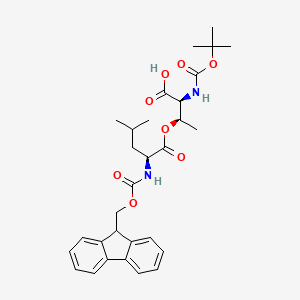
1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound “1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this case, the pyrazole ring is substituted with a 2,6-dichlorobenzyl group at the 1-position and a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing one or more nitrogen atoms . The 2,6-dichlorobenzyl group would add steric bulk and electronic effects due to the presence of the electronegative chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyrazole ring, the dichlorobenzyl group, and the methyl group . For example, the dichlorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally similar to 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine, has focused on their synthesis and characterization. For example, Xu Li-feng (2011) discussed the synthesis of pyrazolo[1,5-a] pyrimidines, a related compound, demonstrating the broader chemical context of this compound (Xu Li-feng, 2011).
Crystallography and Physical Properties
In a study on pyrazole derivatives, A. Titi et al. (2020) performed X-Ray crystallography to understand the structure and physical properties of similar compounds. This kind of research provides insights into the molecular structure and potential applications of this compound (A. Titi et al., 2020).
Reaction Mechanisms
The reactivity of pyrazole derivatives is also an area of interest. For instance, Maria Koyioni et al. (2014) explored the reaction of 1H-pyrazol-5-amines with certain chlorides, highlighting the complex chemical behavior of these compounds (Maria Koyioni et al., 2014).
Chemical Transformations
Research by P. Gunasekaran et al. (2014) on the synthesis of pyrazolo[3,4-b]pyridines showcases the versatility of pyrazole derivatives in chemical transformations (P. Gunasekaran et al., 2014).
Biological Activity Studies
Studies have been conducted on the biological activities of pyrazole derivatives. For instance, P. Uma et al. (2017) synthesized certain pyrazole derivatives to investigate their biological activity, which could be relevant to understanding the potential biological applications of this compound (P. Uma et al., 2017).
Catalysis
A. Togni et al. (1996) explored the use of pyrazole ligands in palladium-catalyzed reactions, indicating the potential catalytic applications of pyrazole derivatives (A. Togni et al., 1996).
Annular Tautomerism
The study of tautomerism in pyrazoles, as investigated by Anna Kusakiewicz-Dawid et al. (2019), can provide insights into the dynamic chemical properties of pyrazole derivatives (Anna Kusakiewicz-Dawid et al., 2019).
Synthesis of Novel Compounds
Yang Yun-shang (2010) synthesized novel pyrazole-carboxamide compounds, demonstrating the potential for creating new molecules using pyrazole derivatives (Yang Yun-shang, 2010).
Mécanisme D'action
Target of Action
Similar compounds such as 4-[1-(2,6-dichlorobenzyl)-2-methyl-1h-imidazol-4-yl]pyrimidin-2-amine and 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid have been found to targetBiotin carboxylase and 3-oxoacyl-[acyl-carrier-protein] synthase 3 respectively . These enzymes play crucial roles in bacterial fatty acid synthesis and are potential targets for antibacterial drugs.
Mode of Action
Similar compounds have been found to inhibit the activity of their respective targets . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that this compound may affect thefatty acid synthesis pathway in bacteria .
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may inhibit bacterial growth by disrupting fatty acid synthesis .
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQFQKMBUFYKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-98-5 | |
| Record name | 1-[(2,6-dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)


![3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3038996.png)
![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)



![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
